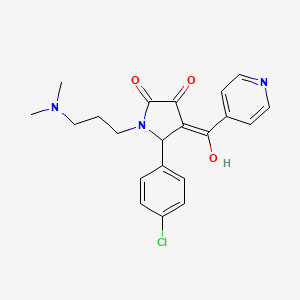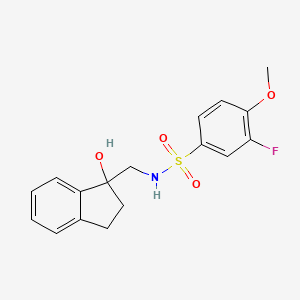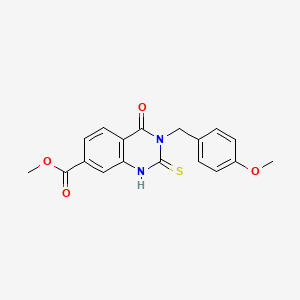![molecular formula C20H16N2OS B2686546 4-[(2,4-Dimethylphenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine CAS No. 866039-00-1](/img/structure/B2686546.png)
4-[(2,4-Dimethylphenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,4-Dimethylphenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine, also known as DMFPF, is a heterocyclic compound with potential applications in various fields of scientific research. It has the molecular formula C20H16N2OS and a molecular weight of 332.41884 .
Molecular Structure Analysis
The molecular structure of this compound consists of a furo[2,3-d]pyrimidine core, a phenyl group at the 6-position, and a 2,4-dimethylphenyl sulfanyl group at the 4-position .Applications De Recherche Scientifique
Structural and Electronic Properties Pyrimidine and its derivatives are vital in nature, prominently featured in DNA and RNA. Their heterocyclic structures make them essential pharmacophores with significant applications in medicine and nonlinear optics (NLO). For example, the study of thiopyrimidine derivatives reveals their promising applications due to their NLO properties, indicating potential for optoelectronic applications. The solid-state packing of sulfur-substituted 2-aminopyrimidines showcases the occurrence of N–H—S hydrogen bonding, further demonstrating the structural diversity and stability these compounds can offer (Hussain et al., 2020; Lynch et al., 2002).
Biological Applications Pyrimidine derivatives have been investigated for their antiviral, antimicrobial, and anticancer properties. The synthesis of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, for instance, has shown potential as inhibitors of thymidylate synthase, demonstrating significant antitumor and antibacterial activities (Gangjee et al., 1996). Another study focused on the synthesis of novel pyrimidine derivatives, highlighting their cytotoxic activity against various cancer cell lines, underlining the potential of these compounds in cancer research (Stolarczyk et al., 2018).
Corrosion Inhibition Pyrimidine-2-thione derivatives have been explored as corrosion inhibitors for mild steel in acidic environments, showing that these compounds can significantly mitigate corrosion processes through adsorption on the metal surface (Soltani et al., 2015).
Orientations Futures
While specific future directions for 4-[(2,4-Dimethylphenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine are not mentioned in the retrieved data, the study of pyrimidine derivatives continues to be a vibrant field of research due to their wide range of pharmacological effects . This suggests that further exploration of this compound and related compounds could yield valuable insights and potential applications.
Propriétés
IUPAC Name |
4-(2,4-dimethylphenyl)sulfanyl-6-phenylfuro[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c1-13-8-9-18(14(2)10-13)24-20-16-11-17(15-6-4-3-5-7-15)23-19(16)21-12-22-20/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSCNYWOCOMDLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=NC=NC3=C2C=C(O3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![({2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}carbamoyl)methyl acetate](/img/structure/B2686464.png)
![tert-butyl 2-[(Z)-N'-hydroxycarbamimidoyl]azetidine-1-carboxylate](/img/structure/B2686468.png)
![(2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2686469.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}ethanediamide](/img/structure/B2686470.png)
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2686471.png)


![5-Ethyl-2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2686475.png)

![7-[1-(4-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2686478.png)
![Methyl 3-[(cyclopropylamino)methyl]-4-hydroxybenzoate](/img/structure/B2686480.png)
![(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2686483.png)

